molecular formula C11H8N2S2 B14684318 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole CAS No. 29942-06-1

6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole

Cat. No.: B14684318
CAS No.: 29942-06-1
M. Wt: 232.3 g/mol
InChI Key: RJAOZBNKFWIAOJ-UHFFFAOYSA-N
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Description

6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both thiazole and benzothiazole rings. These structures are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to their unique chemical properties. Compounds containing thiazole and benzothiazole moieties have garnered significant interest due to their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole typically involves the formation of the thiazole and benzothiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas under acidic conditions . The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis can also be utilized to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heteroatoms allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methyl-1,3-thiazol-4-yl)-1,3-benzothiazole is unique due to the combination of thiazole and benzothiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

29942-06-1

Molecular Formula

C11H8N2S2

Molecular Weight

232.3 g/mol

IUPAC Name

6-(2-methyl-1,3-thiazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C11H8N2S2/c1-7-13-10(5-14-7)8-2-3-9-11(4-8)15-6-12-9/h2-6H,1H3

InChI Key

RJAOZBNKFWIAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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